Cas no 2380642-54-4 (2-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]acetic acid)

2-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]acetic acid structure
2380642-54-4 structure
商品名:2-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]acetic acid
CAS番号:2380642-54-4
MF:C25H21NO4
メガワット:399.438546895981
CID:5820956
PubChem ID:165891962

2-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]acetic acid 化学的及び物理的性質

名前と識別子

    • EN300-6733036
    • 2-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]acetic acid
    • 2380642-54-4
    • インチ: 1S/C25H21NO4/c27-24(28)14-17-13-16-7-1-6-12-23(16)26(17)25(29)30-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,27,28)/t17-/m1/s1
    • InChIKey: KUJUHIIGEMOHRM-QGZVFWFLSA-N
    • ほほえんだ: O(C(N1C2C=CC=CC=2C[C@@H]1CC(=O)O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 399.14705815g/mol
  • どういたいしつりょう: 399.14705815g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 30
  • 回転可能化学結合数: 5
  • 複雑さ: 629
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.4
  • トポロジー分子極性表面積: 66.8Ų

2-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6733036-5.0g
2-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]acetic acid
2380642-54-4 95.0%
5.0g
$5719.0 2025-03-13
Enamine
EN300-6733036-0.1g
2-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]acetic acid
2380642-54-4 95.0%
0.1g
$684.0 2025-03-13
Enamine
EN300-6733036-0.5g
2-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]acetic acid
2380642-54-4 95.0%
0.5g
$1539.0 2025-03-13
1PlusChem
1P029704-50mg
2-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]aceticacid
2380642-54-4 95%
50mg
$710.00 2024-05-22
1PlusChem
1P029704-2.5g
2-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]aceticacid
2380642-54-4 95%
2.5g
$4839.00 2024-05-22
1PlusChem
1P029704-5g
2-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]aceticacid
2380642-54-4 95%
5g
$7131.00 2024-05-22
1PlusChem
1P029704-10g
2-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]aceticacid
2380642-54-4 95%
10g
$10544.00 2024-05-22
Enamine
EN300-6733036-0.25g
2-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]acetic acid
2380642-54-4 95.0%
0.25g
$977.0 2025-03-13
Enamine
EN300-6733036-1.0g
2-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]acetic acid
2380642-54-4 95.0%
1.0g
$1971.0 2025-03-13
Enamine
EN300-6733036-0.05g
2-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]acetic acid
2380642-54-4 95.0%
0.05g
$524.0 2025-03-13

2-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]acetic acid 関連文献

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2-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]acetic acidに関する追加情報

2-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]acetic Acid (CAS No: 2380642-54-4)

The compound 2-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]acetic acid (CAS No: 2380642-54-4) is a highly specialized organic molecule with significant applications in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group attached to an indole ring system. The indole moiety is further substituted with an acetic acid group at the 2-position, creating a unique chemical entity with potential for various biological and synthetic applications.

Recent advancements in chemical synthesis have enabled researchers to explore the Fmoc group's role in protecting amino groups during peptide synthesis. This has led to increased interest in compounds like CAS No: 2380642-54-4, as they serve as valuable intermediates in the construction of bioactive molecules. The indole core of this compound is particularly significant due to its prevalence in natural products and its ability to participate in diverse biochemical interactions.

One of the most promising areas of research involving this compound is its potential application in drug discovery. The indole framework has been extensively studied for its ability to modulate various cellular pathways, including those involved in inflammation, cancer, and neurodegenerative diseases. By incorporating the Fmoc group, researchers can fine-tune the compound's properties, such as solubility and bioavailability, making it a versatile tool in medicinal chemistry.

Moreover, the acetic acid moiety at the 2-position of the indole ring introduces additional functional groups that can be exploited for further chemical modifications. This makes CAS No: 2380642-54-4 a valuable building block for constructing more complex molecules with enhanced biological activity. Recent studies have demonstrated that derivatives of this compound exhibit potent anti-inflammatory and antioxidant properties, highlighting its potential as a lead compound for therapeutic development.

In terms of synthesis, the preparation of CAS No: 2380642-54-4 involves a multi-step process that typically begins with the synthesis of the fluorenylmethoxycarbonyl (Fmoc) reagent. This is followed by coupling reactions with appropriately substituted indole derivatives to form the desired product. The stereochemistry at the 1-position of the indole ring (denoted by the (R) configuration) plays a critical role in determining the compound's properties and must be carefully controlled during synthesis.

The physical properties of this compound, such as its melting point and solubility, are also areas of active research. Understanding these properties is essential for optimizing its use in various applications, including drug delivery systems and materials science. Recent studies have employed advanced analytical techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, to characterize this compound's structure and behavior at the molecular level.

Another intriguing aspect of CAS No: 2380642-54-4 is its potential role in supramolecular chemistry. The combination of the indole ring and the Fmoc group creates a molecule capable of forming self-assembled structures through non-covalent interactions such as hydrogen bonding and π–π stacking. These properties make it a candidate for applications in nanotechnology and molecular recognition systems.

In conclusion, CAS No: 2380642-54-4, or 2-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol

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